Lipophilicity (XLogP3-AA) Comparison: 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea vs. 1-(4-tert-Butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
The computed XLogP3-AA value for 1-(4-butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is 2.8, compared to 3.4 for the 4-tert-butylphenyl analog (CAS 1396875-35-6). The lower lipophilicity of the butoxy derivative may translate into improved aqueous solubility and reduced metabolic liability relative to the more lipophilic tert-butyl congener, following the well-established correlation between lipophilicity and ADME risk [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 1-(4-tert-Butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea: XLogP3-AA = 3.4 |
| Quantified Difference | Δ XLogP3-AA = -0.6 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
Lipophilicity differences of 0.5 log units or more can significantly affect solubility, permeability, and metabolic stability, making the butoxy derivative a potentially more developable lead for oral programs.
- [1] PubChem Compound Summary for CID 71790779, 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea. https://pubchem.ncbi.nlm.nih.gov/compound/1396879-31-4 (accessed 2026-05-09). View Source
- [2] PubChem Compound Summary for CID 71790780, 1-(4-tert-Butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea. https://pubchem.ncbi.nlm.nih.gov/compound/1396875-35-6 (accessed 2026-05-09). View Source
